molecular formula C15H16S B14305292 1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene CAS No. 112611-96-8

1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene

Cat. No.: B14305292
CAS No.: 112611-96-8
M. Wt: 228.4 g/mol
InChI Key: OMUJOOFRQHRCCO-UHFFFAOYSA-N
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Description

1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene is an organic compound with the molecular formula C15H16S It is a derivative of benzene, featuring a methyl group and a phenylsulfanyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated benzene derivative .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process often includes steps such as halogenation, sulfonation, and alkylation, followed by purification techniques like distillation and recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: H2/Pd-C, NaBH4

    Substitution: Cl2, Br2, HNO3, H2SO4

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Halogenated or nitrated benzene derivatives

Scientific Research Applications

1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can participate in various biochemical pathways, influencing the compound’s reactivity and binding affinity. The benzene ring provides a stable aromatic system, allowing for interactions with hydrophobic pockets in proteins and other biomolecules .

Comparison with Similar Compounds

  • 1-Methyl-2-(phenylsulfanyl)benzene
  • 1-Methyl-4-(phenylsulfanyl)benzene
  • 2-Methyl-3-(phenylsulfanyl)benzene

Comparison: 1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene is unique due to the specific positioning of the methyl and phenylsulfanyl groups on the benzene ring. This positioning affects its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the presence of the phenylsulfanyl group at the 3-position can influence the compound’s electron density and steric hindrance, leading to different reaction pathways and product distributions .

Properties

CAS No.

112611-96-8

Molecular Formula

C15H16S

Molecular Weight

228.4 g/mol

IUPAC Name

1-methyl-3-(2-phenylsulfanylethyl)benzene

InChI

InChI=1S/C15H16S/c1-13-6-5-7-14(12-13)10-11-16-15-8-3-2-4-9-15/h2-9,12H,10-11H2,1H3

InChI Key

OMUJOOFRQHRCCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCSC2=CC=CC=C2

Origin of Product

United States

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